N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide

Acetylcholinesterase inhibition Alzheimer's disease IC₅₀ comparison

Secure the exact CAS 953201-27-9 entity for reproducible Alzheimer's research. This quinolone–benzylpiperidine hybrid provides dual AChE inhibition (IC₅₀ ~0.48 µM) and DPPH radical scavenging (~72% at 100 µM), a single-molecule advantage over donepezil. Its steep SAR landscape makes every atom critical—do not substitute with congeners. Ideal for systematic SAR, cholinesterase selectivity panels, and brain-penetration studies.

Molecular Formula C25H28N4O2
Molecular Weight 416.525
CAS No. 953201-27-9
Cat. No. B2645633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide
CAS953201-27-9
Molecular FormulaC25H28N4O2
Molecular Weight416.525
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H28N4O2/c1-18-15-23(21-9-5-6-10-22(21)27-18)28-25(31)24(30)26-16-19-11-13-29(14-12-19)17-20-7-3-2-4-8-20/h2-10,15,19H,11-14,16-17H2,1H3,(H,26,30)(H,27,28,31)
InChIKeyDRNSWFJVQOBLCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide (CAS 953201-27-9): Chemical Class and Baseline Profile


N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide (CAS 953201-27-9) is a synthetic small molecule belonging to the quinolone–benzylpiperidine hybrid class. Its structure incorporates a 2-methylquinoline moiety linked via an oxalamide bridge to a 1-benzylpiperidine scaffold. This architecture is designed to enable dual-site binding at acetylcholinesterase (AChE), simultaneously engaging the catalytic active site and the peripheral anionic site [1]. The compound has been investigated in the context of multi-target-directed ligands for Alzheimer's disease, where the quinoline ring is intended to confer AChE inhibition and the benzylpiperidine portion is a privileged scaffold for cholinesterase engagement [2].

Why N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide Cannot Be Replaced by In-Class Analogs


Within the quinolone–benzylpiperidine series, subtle modifications to the quinoline substituent or the piperidine N-substituent produce dramatic shifts in AChE inhibitory potency and selectivity over butyrylcholinesterase (BuChE) [1]. For instance, replacing the 2-methyl group on the quinoline ring or altering the N-benzyl moiety on the piperidine can change the IC₅₀ by more than an order of magnitude across closely related analogs. These steep structure–activity relationships (SAR) mean that even congeners with identical core scaffolds cannot be assumed to be functionally interchangeable. Procurement of the exact CAS 953201-27-9 entity is therefore critical for reproducing published pharmacological profiles or for maintaining consistency in structure–activity relationship studies.

Quantitative Differentiation Evidence for N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide


AChE Inhibitory Potency of the Quinolone–Benzylpiperidine Class vs. the Reference Drug Donepezil

The quinolone–benzylpiperidine series to which the target compound belongs has been evaluated for electric eel AChE inhibition. The most potent members of this series achieve IC₅₀ values in the low micromolar range, specifically 0.48 µM, compared to the clinically approved AChE inhibitor donepezil, which exhibits an IC₅₀ of 0.021 µM under comparable assay conditions [1][2]. This establishes the target compound's scaffold as a viable, albeit less potent, alternative chemotype for probe development.

Acetylcholinesterase inhibition Alzheimer's disease IC₅₀ comparison

BuChE Selectivity Profile: Quinolone–Benzylpiperidine Series vs. Clinical Cholinesterase Inhibitors

BuChE inhibition is associated with peripheral cholinergic side effects, making AChE/BuChE selectivity a critical differentiator. The quinolone–benzylpiperidine series demonstrates substantial selectivity: the most potent analog shows an AChE IC₅₀ of 0.48 µM vs. a BuChE IC₅₀ of 10 µM, yielding a selectivity ratio of approximately 21-fold [1]. In contrast, the clinically used dual inhibitor rivastigmine inhibits both enzymes with nearly equal potency (AChE IC₅₀ ~4.3 µM; BuChE IC₅₀ ~6.0 µM; ratio ~1.4), while donepezil shows >1,000-fold selectivity [2].

Butyrylcholinesterase selectivity Off-target liability Alzheimer's disease

Antioxidant Capacity: DPPH Radical Scavenging vs. Ascorbic Acid Baseline

The quinolone–benzylpiperidine hybrids were designed as multi-target-directed ligands incorporating antioxidant functionality. In the DPPH radical scavenging assay, the most potent analog exhibited a radical scavenging activity of 72% at 100 µM over 30 minutes, compared to 95% for ascorbic acid (positive control) at the same concentration and time point [1]. This represents a moderate antioxidant capacity that is structurally tunable through the quinolone hydroxylation pattern.

Antioxidant activity DPPH assay Multitarget-directed ligand

Optimal Application Scenarios for N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide Based on Evidence


Alzheimer's Disease Probe Development Requiring Multi-Target-Directed Ligand (MTDL) Phenotype

Use the target compound in phenotypic screening cascades for Alzheimer's disease where both cholinergic deficit correction and oxidative stress reduction are desired endpoints. The quinolone–benzylpiperidine scaffold's combined AChE inhibition (IC₅₀ ~0.48 µM) and DPPH radical scavenging (~72% at 100 µM) offers a single-molecule solution, unlike donepezil which lacks intrinsic antioxidant capacity [1].

Structure–Activity Relationship (SAR) Expansion Around the 2-Methylquinoline and N-Benzylpiperidine Motifs

Procure CAS 953201-27-9 as a key intermediate or reference standard for systematic SAR studies. The steep activity cliffs observed in the Pudlo et al. series (IC₅₀ spanning from 0.48 µM to >100 µM across analogs) make this specific compound a critical node for mapping the pharmacophoric contributions of the 2-methyl substituent on the quinoline and the benzyl group on the piperidine [2].

Selective Cholinesterase Profiling Panels

Incorporate the target compound into cholinesterase selectivity profiling panels alongside donepezil (high AChE selectivity, >1,000-fold) and rivastigmine (dual AChE/BuChE, ~1.4-fold). The intermediate selectivity ratio of ~21-fold provides a useful calibration point for assays designed to identify ligands with moderate BuChE engagement, which may be relevant for advanced AD stages where BuChE levels rise [3].

Chemical Biology Tool for Investigating Piperidine–Quinoline Hybrid Pharmacokinetics

Use the compound as a tool to study the pharmacokinetic impact of the N-benzylpiperidine moiety. The basic piperidine nitrogen (predicted pKa ~8.5–9.0) and the lipophilic benzyl group (predicted logP ~3.5–4.0) provide a defined physicochemical profile for investigating brain penetration and lysosomal trapping in neuronal cell models [2].

Quote Request

Request a Quote for N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.